molecular formula C31H44N4O4 B4986563 N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide)

N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide)

Cat. No. B4986563
M. Wt: 536.7 g/mol
InChI Key: DCJTYAVYBPYCDS-UHFFFAOYSA-N
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Description

N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the fields of catalysis, drug delivery, and polymer synthesis. In catalysis, it has been used as a ligand for various metal catalysts, and in drug delivery, it has been used as a carrier for delivering drugs to specific targets in the body. In polymer synthesis, it has been used as a linking agent for the synthesis of dendrimers.

Mechanism of Action

The mechanism of action of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is not well understood. However, it is believed to act as a ligand for metal catalysts, which then catalyze various reactions. It is also believed to act as a carrier for delivering drugs to specific targets in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) are not well understood. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is its versatility. It can be synthesized using different methods and has shown promising results in various scientific research fields. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the research of N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide). One direction is to further study its mechanism of action and its potential applications in catalysis, drug delivery, and polymer synthesis. Another direction is to explore its potential applications in other fields, such as materials science and nanotechnology. Additionally, there is a need for more cost-effective synthesis methods to make it more accessible for large-scale experiments.
Conclusion
In conclusion, N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) is a versatile compound that has shown promising results in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop more cost-effective synthesis methods.

Synthesis Methods

N~4~,N~4~'-1,2-propanediylbis(N,N-diisopropylterephthalamide) can be synthesized using different methods. One of the most common methods is the reaction of terephthalic acid with diisopropylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with 1,2-dibromoethane to yield the final product.

properties

IUPAC Name

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O4/c1-19(2)34(20(3)4)30(38)26-14-10-24(11-15-26)28(36)32-18-23(9)33-29(37)25-12-16-27(17-13-25)31(39)35(21(5)6)22(7)8/h10-17,19-23H,18H2,1-9H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJTYAVYBPYCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC(C)NC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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